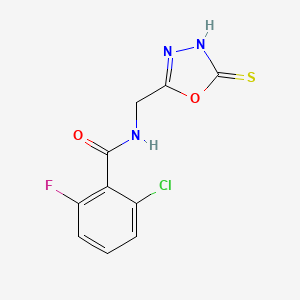

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2S/c11-5-2-1-3-6(12)8(5)9(16)13-4-7-14-15-10(18)17-7/h1-3H,4H2,(H,13,16)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXNUUJCCRKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the mercapto group: The oxadiazole intermediate is then treated with a thiolating agent to introduce the mercapto group.

Coupling with the benzamide core: The final step involves coupling the oxadiazole derivative with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while nucleophilic substitution can lead to various substituted benzamides.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Research indicates that derivatives containing the oxadiazole moiety often exhibit significant cytotoxicity against multiple cancer cell lines.

-

Mechanism of Action :

- The presence of the oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases .

- Compounds similar to 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide have been shown to induce apoptosis in cancer cells, making them potential candidates for therapeutic development .

-

Case Studies :

- In a study involving various synthesized oxadiazole derivatives, compounds with structural similarities to this compound demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Another study reported that derivatives effectively inhibited the growth of A549 (lung adenocarcinoma) cells with significant selectivity compared to non-cancerous cell lines .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes related to cancer progression.

- Carbonic Anhydrase Inhibition :

- Kinase Inhibition :

Comparative Analysis of Related Compounds

| Compound Name | Structure | Anticancer Activity | Enzyme Target | IC50 (µM) |

|---|---|---|---|---|

| 2-Chloro-N-(5-methylthiazol)-acetamide | Structure | Moderate | Topoisomerase | 23.30 |

| 5-Mercapto-N-(phenyl)-oxadiazole | Structure | High | CA IX | <0.75 |

| 2-Chloro-N-(5-methylthiazol)-benzamide | Structure | High | RET Kinase | Variable |

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

2-chloro-6-fluoro-N-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

2-chloro-6-fluoro-N-((5-mercapto-1,2,4-triazol-2-yl)methyl)benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the 1,3,4-oxadiazole ring in 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a valuable scaffold for drug development and materials science applications .

Biological Activity

2-Chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that integrates a chloro and fluoro substituent with a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly as an antibacterial and anticancer agent.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent. The presence of the 1,3,4-oxadiazole ring is particularly significant due to its established bioactivity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluating various oxadiazole derivatives found that compounds with electron-withdrawing groups like chloro and fluoro enhance antibacterial activity by increasing lipophilicity and membrane penetration .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Activity (MIC μg/mL) | Bacteria Targeted |

|---|---|---|

| 2-Chloro-6-fluoro-N-(5-mercapto...benzamide | 8 | Staphylococcus aureus |

| 1,3,4-Oxadiazole derivative A | 16 | Escherichia coli |

| 1,3,4-Oxadiazole derivative B | 32 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The oxadiazole scaffold is known for its cytotoxic properties; compounds containing this moiety have demonstrated significant inhibitory effects on tumor cell proliferation.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the presence of the mercapto group significantly enhanced the cytotoxicity of the compounds tested. Specifically, the IC50 values for the compound were determined to be below those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-6-fluoro-N-(5-mercapto...benzamide | HeLa | 15 |

| Doxorubicin | HeLa | 20 |

| 1,3,4-Oxadiazole derivative C | MCF-7 | 30 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets through reactive sulfur species from the mercapto group. This interaction may lead to disruption of cellular processes such as DNA replication and repair mechanisms in cancer cells .

Q & A

Q. What synthetic methodologies are typically employed to prepare 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis involves multi-step routes, starting with the preparation of intermediates such as substituted benzamides and oxadiazole derivatives. Key steps include:

- Esterification : Conversion of substituted benzoic acids to esters (e.g., using methanol and sulfuric acid).

- Hydrazide formation : Reaction of esters with hydrazine to yield hydrazides.

- Oxadiazole cyclization : Treatment of hydrazides with cyanogen bromide or other cyclizing agents to form the 1,3,4-oxadiazole core.

- Coupling reactions : Final coupling of the oxadiazole amine with a chloro-fluoro benzamide derivative using bases like NaH in THF . Characterization is achieved via , , and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for verifying the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups and confirm substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects impurities.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.

- UV-Vis Spectroscopy : Monitors electronic transitions, useful in studying binding interactions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial assays : Broth microdilution or agar diffusion to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential.

- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzamide ring influence bioactivity?

- Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and binding affinity to target proteins by modulating electron density.

- Steric hindrance : Bulky substituents may reduce binding efficiency but improve selectivity. Computational docking studies (e.g., AutoDock) can predict interactions with active sites, while Hammett constants quantify electronic effects .

Q. What methodologies elucidate the compound’s interaction with serum albumin, and what are the pharmacokinetic implications?

- Fluorescence quenching : Measures binding constants () and stoichiometry by monitoring changes in albumin’s intrinsic fluorescence.

- Circular Dichroism (CD) : Detects conformational changes in albumin upon binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS). Strong binding to albumin may prolong systemic circulation but reduce free drug availability .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).

- Structural analogs : Minor modifications (e.g., -SCH vs. -SH on oxadiazole) drastically alter reactivity.

- Data normalization : Use internal controls (e.g., ATP in enzyme assays) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence) .

Q. What strategies optimize metabolic stability without compromising activity?

- Prodrug design : Mask the thiol (-SH) group with protecting groups (e.g., acetyl) to prevent oxidation.

- Isosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to enhance metabolic resistance.

- Microsomal stability assays : Use liver microsomes to identify vulnerable sites and guide structural modifications .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to assess efficacy and toxicity?

- Dose range : Test 5–7 concentrations spanning IC values (determined from pilot studies).

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin for cytotoxicity).

- Endpoint selection : Combine viability assays (e.g., MTT) with apoptosis markers (e.g., caspase-3 activation) .

Q. What computational tools predict the compound’s ADMET properties?

- SwissADME : Predicts solubility, permeability, and CYP450 interactions.

- ProTox-II : Estimates toxicity endpoints (e.g., LD).

- Molecular dynamics simulations : Model binding stability in target proteins (e.g., using GROMACS) .

Structural and Mechanistic Insights

Q. How does the 5-mercapto-1,3,4-oxadiazole moiety contribute to reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.